4-Hydroxypiperidine-1-carbaldehyde

描述

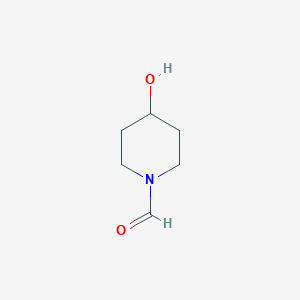

4-Hydroxypiperidine-1-carbaldehyde is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an aldehyde group at the first position

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxypiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the carbonylation of 4-hydroxypiperidine using carbon monoxide in the presence of a catalyst . The reaction typically occurs in methanol at elevated temperatures (around 130°C) and under high pressure (2.0 MPa of CO). The reaction mixture is then analyzed using gas chromatography and mass spectrometry to confirm the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .

化学反应分析

Types of Reactions

4-Hydroxypiperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxypiperidine-1-carboxylic acid.

Reduction: 4-Hydroxypiperidine-1-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry:

4-Hydroxypiperidine-1-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The aldehyde group can be oxidized to form 4-hydroxypiperidine-1-carboxylic acid.

- Reduction : It can be reduced to yield 4-hydroxypiperidine-1-methanol.

- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions, leading to diverse piperidine derivatives.

Biological Applications

Medicinal Chemistry:

The compound has been explored for its potential therapeutic applications. Derivatives of this compound have been shown to exhibit anti-cancer properties by inducing apoptosis and cell cycle arrest in cancer cells. This mechanism of action is significant for developing new anti-cancer agents.

Enzyme Mechanisms:

In biological research, it is utilized to study enzyme mechanisms and as a building block for biologically active molecules, contributing to the understanding of metabolic pathways and drug interactions.

Industrial Applications

Production of Fine Chemicals:

In the industrial sector, this compound is employed in the production of fine chemicals and as a precursor for various industrial products. Its ability to undergo multiple transformations makes it valuable in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Antitumor Agents

Research has indicated that N-Boc-4-hydroxypiperidine derivatives can serve as intermediates in the synthesis of antitumor agents. A specific synthetic route has been developed that involves the use of easily accessible raw materials and high reaction yields, demonstrating its industrial applicability .

Case Study 2: Morphine-like Analgesics

Studies have shown that derivatives of 4-hydroxypiperidine are important intermediates for synthesizing morphine-like active analgesics. These compounds exhibit significant pharmacological activity, highlighting the compound's relevance in developing pain management therapies .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile reactions (oxidation, reduction) |

| Medicinal Chemistry | Potential anti-cancer agents | Induces apoptosis in cancer cells |

| Industrial Production | Precursor for fine chemicals | High yield synthesis methods |

| Pain Management | Intermediates for morphine-like analgesics | Significant pharmacological activity |

作用机制

The mechanism of action of 4-hydroxypiperidine-1-carbaldehyde largely depends on its application. In medicinal chemistry, for example, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting their function and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

4-Hydroxypiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

N-Methyl-4-piperidinol: Contains a methyl group instead of an aldehyde, altering its chemical properties and reactivity.

4-Piperidinemethanol: Features a hydroxymethyl group instead of an aldehyde, affecting its applications and reactivity.

Uniqueness

4-Hydroxypiperidine-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

生物活性

4-Hydroxypiperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and an aldehyde functional group. Its structure can be represented as follows:

This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting different biological pathways.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signaling pathways related to cancer and inflammation. For instance, studies indicate that derivatives of this compound can modulate the activity of phosphoinositide 3-kinase (PI3K) pathways, which are critical in tumorigenesis .

- Antiviral Activity : Research has demonstrated that certain derivatives exhibit antiviral properties, particularly against HIV. For example, compounds derived from this compound have shown IC₅₀ values in the low nanomolar range against CCR5, a co-receptor critical for HIV entry into host cells .

Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives on U251 glioblastoma cells. Treatment with these compounds resulted in a significant decrease in cell proliferation, as measured by DNA content assays. The results indicated that the compounds regulated genes associated with cell growth and inflammatory responses .

Antiviral Activity

In another investigation, derivatives of this compound were tested for their antiviral efficacy against HIV-1. The compounds displayed promising results with IC₅₀ values indicating effective inhibition of viral replication . The following table summarizes the antiviral activity of selected derivatives:

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| 16g | 73.01 | CCR5 Inhibition |

| 16i | 94.10 | CCR5 Inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and functional groups can significantly impact potency and selectivity. For example, variations at the hydroxyl group or alterations in the aldehyde moiety have been linked to changes in enzyme inhibition profiles and antiviral activity .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving U251 glioblastoma cells treated with a derivative of this compound, researchers observed a decrease in cell viability by approximately 70% at a concentration of 400 nM after 48 hours. RNA sequencing revealed significant changes in gene expression related to apoptosis and cell cycle regulation .

Case Study 2: Antiviral Properties

Another study focused on the antiviral potential of this compound against HIV-1. The tested derivatives exhibited strong inhibitory effects on viral replication, comparable to established antiretroviral drugs. This suggests that further development could lead to new therapeutic options for HIV treatment .

属性

IUPAC Name |

4-hydroxypiperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCVNPHTSWKTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569530 | |

| Record name | 4-Hydroxypiperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141047-46-3 | |

| Record name | 4-Hydroxypiperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。